

Introduction to Influenza Virus RNA-dependent RNA Polymerase (RdRp) as a Drug Target

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Compound of Interest		
Compound Name:	RdRP-IN-5	
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The influenza virus RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication and transcription of the viral RNA genome.[1][2][3] This heterotrimeric complex, composed of the Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA) subunits, is a prime target for antiviral drug development due to its essential role in the viral life cycle and its high conservation among different influenza strains.[4][5][6] Inhibiting the RdRp can effectively halt viral replication, making it an attractive strategy for the development of new anti-influenza therapeutics.[1][7]

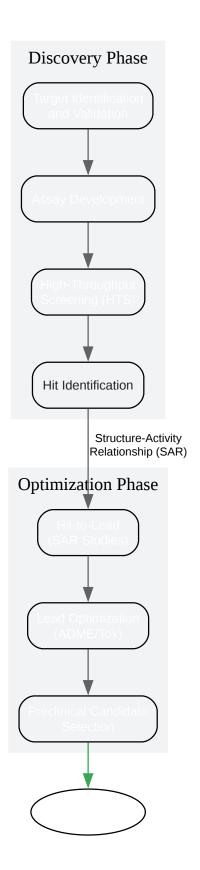
The RdRp complex performs several enzymatic functions, including the synthesis of viral mRNA through a "cap-snatching" mechanism, where it cleaves the 5' caps of host cell premRNAs and uses them as primers for viral mRNA synthesis.[7] It also replicates the viral RNA genome.[7] Given its multifaceted role, the RdRp offers multiple sites for potential inhibition.[8]

Key Strategies for Influenza RdRp Inhibitor Discovery

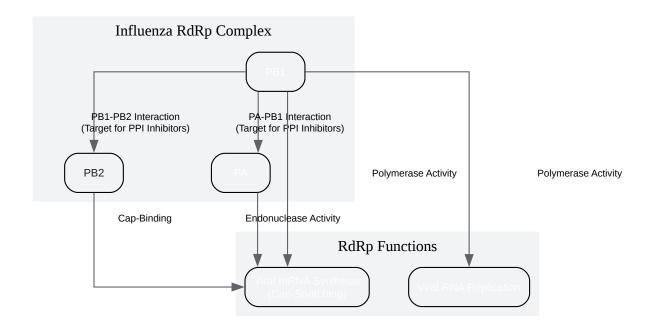
The discovery of novel influenza RdRp inhibitors often involves a combination of high-throughput screening (HTS), structure-based drug design (SBDD), and fragment-based drug discovery (FBDD).

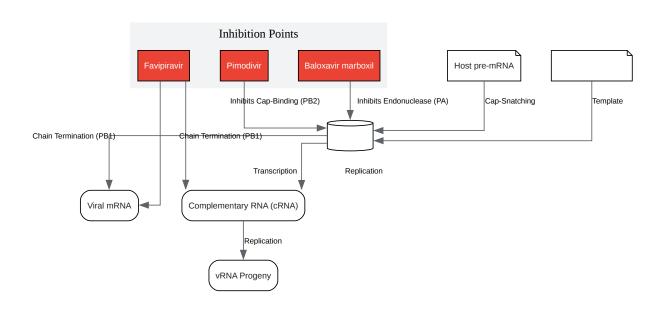
A generalized workflow for the discovery of influenza RdRp inhibitors is outlined below:











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